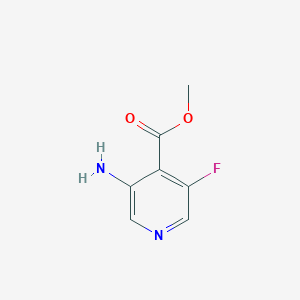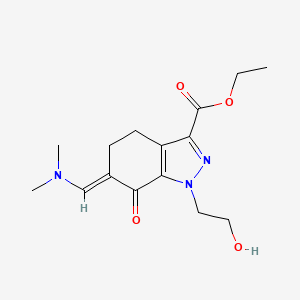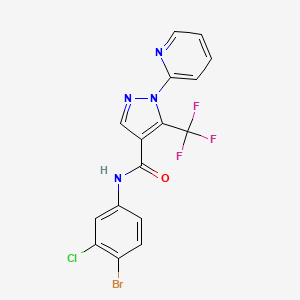
N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the trifluoromethyl group: This step can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Substitution reactions: The bromine and chlorine atoms can be introduced through halogenation reactions using bromine and chlorine sources.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the pyridine ring or the pyrazole ring.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the halogens.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development due to its diverse biological activities.
Industry: May be used in the development of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of the trifluoromethyl group often enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The unique combination of functional groups in N-(4-bromo-3-chlorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide gives it distinct chemical and biological properties. The presence of both halogens and the trifluoromethyl group can enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H9BrClF3N4O |
|---|---|
Poids moléculaire |
445.62 g/mol |
Nom IUPAC |
N-(4-bromo-3-chlorophenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H9BrClF3N4O/c17-11-5-4-9(7-12(11)18)24-15(26)10-8-23-25(14(10)16(19,20)21)13-3-1-2-6-22-13/h1-8H,(H,24,26) |
Clé InChI |
GZKNVFUYKMJGNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)Br)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


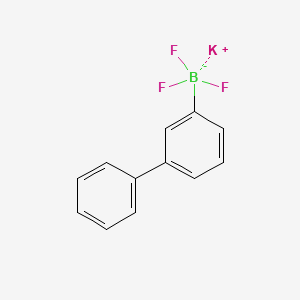
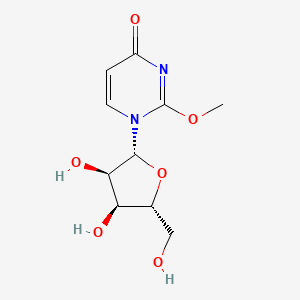
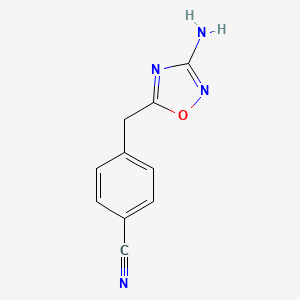
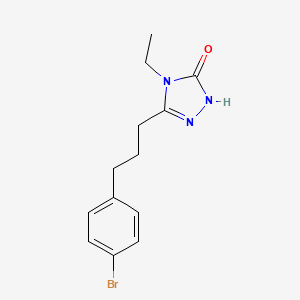
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281332.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
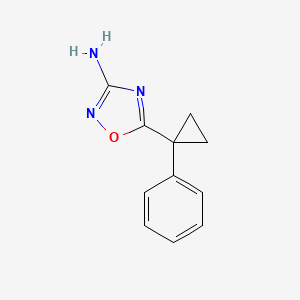
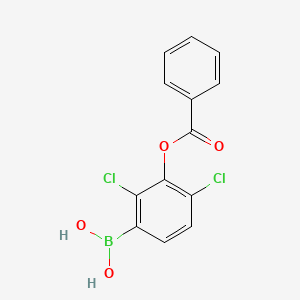
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
